N-[4-(morpholin-4-ylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves several steps. One common method includes the reaction of chloroacetamide derivatives with arylamines under reflux conditions . The yields of these reactions can range from moderate to good (51-84%) depending on the specific reactants and conditions used . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
N-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, sulfonamides are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . This inhibition can lead to the disruption of DNA synthesis and cell division, making it effective against rapidly dividing cells, such as cancer cells and bacteria.
Comparison with Similar Compounds
N-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE can be compared with other sulfonamide derivatives, such as:
4-chloro-N-[4-(morpholinosulfonyl)phenyl]benzamide: This compound also exhibits antimicrobial and anticancer properties but has a different chemical structure.
N-[4-(morpholinosulfonyl)phenyl]-4-(trifluoromethoxy)benzamide: This compound has similar biological activities but includes a trifluoromethoxy group, which may affect its reactivity and potency.
The uniqueness of N-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its specific chemical structure, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C19H22N2O4S2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H22N2O4S2/c22-19(18-13-14-3-1-2-4-17(14)26-18)20-15-5-7-16(8-6-15)27(23,24)21-9-11-25-12-10-21/h5-8,13H,1-4,9-12H2,(H,20,22) |
InChI Key |
ZIOFENOXYMBREB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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